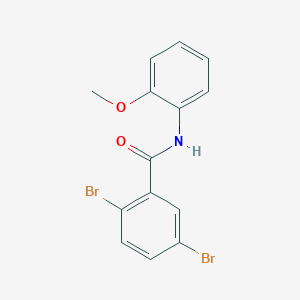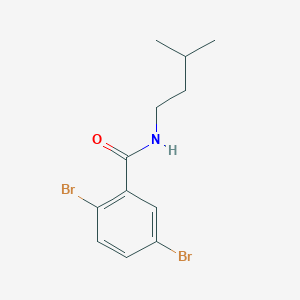![molecular formula C26H20N2O2 B309982 N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B309982.png)
N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylbiphenyl-4,4’-dicarboxamide is an organic compound with the molecular formula C24H18N4O2 It is characterized by the presence of two phenyl groups attached to a biphenyl core, with carboxamide functional groups at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylbiphenyl-4,4’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: Biphenyl-4,4’-diamine.
Substitution: Nitro or halogenated derivatives of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide.
Scientific Research Applications
N,N’-Diphenylbiphenyl-4,4’-dicarboxamide has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Diphenylbiphenyl-4,4’-dicarboxamide involves its ability to interact with specific molecular targets, such as metal ions or biological macromolecules. The compound’s carboxamide groups can form hydrogen bonds, while the phenyl rings provide hydrophobic interactions, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diphenylbiphenyl-3,3’-dicarboxamide
- N,N’-Diphenylbiphenyl-2,2’-dicarboxamide
- N,N’-Diphenylbiphenyl-4,4’-diamine
Uniqueness
N,N’-Diphenylbiphenyl-4,4’-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The 4,4’ substitution on the biphenyl core allows for optimal spatial arrangement of functional groups, enhancing its ability to form stable complexes with metal ions and interact with biological targets .
Properties
Molecular Formula |
C26H20N2O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-phenyl-4-[4-(phenylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C26H20N2O2/c29-25(27-23-7-3-1-4-8-23)21-15-11-19(12-16-21)20-13-17-22(18-14-20)26(30)28-24-9-5-2-6-10-24/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
XMTLNJDBMFSUBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B309901.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B309910.png)


![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B309914.png)



